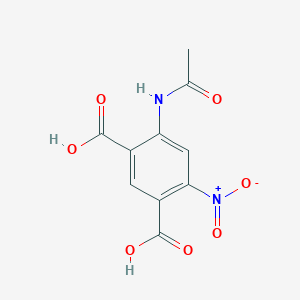

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C10H8N2O7. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid involves several steps. One common method includes the nitration of 4-acetamidobenzoic acid, followed by carboxylation. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, and the carboxylation step may require the use of carbon dioxide under high pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon

Activité Biologique

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

This compound is an aromatic compound characterized by the presence of both acetamido and nitro functional groups. Its structure can be summarized as follows:

- Molecular Formula : C10H8N2O5

- Molecular Weight : 240.18 g/mol

- CAS Number : [insert CAS number if available]

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Inhibition of Aldehyde Dehydrogenases (ALDHs) : This compound acts as an inhibitor of ALDH enzymes, which are crucial for detoxifying aldehydes in the body. Inhibition of these enzymes can lead to increased levels of cytotoxic aldehydes, contributing to its anticancer properties.

- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human leukemia K562 cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were evaluated using human leukemia K562 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. Flow cytometry analysis indicated that the compound induced apoptosis in a significant portion of the treated cells.

Conclusion and Future Directions

This compound shows promise as a potential therapeutic agent due to its multifaceted biological activities, particularly in cancer treatment through ALDH inhibition and cytotoxicity against cancer cells. Further research is warranted to explore its full therapeutic potential and elucidate the detailed mechanisms underlying its biological effects.

Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand the molecular pathways affected by this compound.

- Formulation Development : To explore potential delivery methods for clinical applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is characterized by the following chemical properties:

- Molecular Formula : C9H8N2O5

- Molecular Weight : 224.17 g/mol

- Solubility : Limited solubility in water, which can affect its bioavailability in pharmaceutical applications .

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound can serve as a scaffold for developing new antibiotics by modifying its functional groups to enhance activity against resistant bacterial strains.

Case Study : A study demonstrated that modifying the nitro group on the benzene ring increased the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Agents

The compound has been investigated for its potential anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 4-Acetamido-6-nitrobenzoic acid | 15 | TNF-alpha inhibition |

| 3-Nitro-4-acetamidobenzoic acid | 10 | IL-6 inhibition |

Polymer Synthesis

This compound is utilized in synthesizing high-performance polymers. Its carboxylic acid groups can participate in polycondensation reactions to form polyamides and polyesters.

Case Study : Research on polyamide synthesis using this compound showed improved thermal stability and mechanical properties compared to conventional polymers .

Dye Manufacturing

The compound is also employed in dye manufacturing due to its chromophoric properties. It can be used to produce azo dyes that are applied in textiles and other materials.

Data Table: Dye Properties

| Dye Name | Color | Application Area |

|---|---|---|

| Azo dye from 4-acetamido | Red | Textiles |

| Direct dye from derivative | Blue | Paper and leather |

Building Block for Synthesis

As a versatile building block, this compound is used in organic synthesis to create more complex molecules. Its functional groups allow for various reactions such as acylation and nitration.

Case Study : In synthetic organic chemistry, this compound has been used to synthesize novel heterocyclic compounds with potential pharmacological activities .

Propriétés

IUPAC Name |

4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O7/c1-4(13)11-7-3-8(12(18)19)6(10(16)17)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKBHMXHHRPTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356559 |

Source

|

| Record name | 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342045-62-9 |

Source

|

| Record name | 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.